molecular formula C19H16ClFN2O4S2 B3011694 N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1206988-94-4

N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B3011694
CAS No.: 1206988-94-4
M. Wt: 454.92
InChI Key: XIDRFAQOBGCGCR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative with a complex substitution pattern. Its structure features a thiophene core substituted at position 2 with a carboxamide group linked to a 3-chloro-4-fluorophenyl moiety and at position 3 with a sulfamoyl group bearing a methyl and 4-methoxyphenyl substituent.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O4S2/c1-23(13-4-6-14(27-2)7-5-13)29(25,26)17-9-10-28-18(17)19(24)22-12-3-8-16(21)15(20)11-12/h3-11H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDRFAQOBGCGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the thiophene derivative with an amine or amide reagent under suitable conditions.

    Substitution reactions:

    Sulfamoylation: The attachment of the sulfamoyl group can be achieved through reactions with sulfonyl chlorides or related reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its structural features that are common in bioactive molecules.

    Biology: The compound could be used in studies related to enzyme inhibition, receptor binding, or cellular assays.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity: The target compound’s 3-chloro-4-fluorophenyl and sulfamoyl groups distinguish it from nitro-substituted analogs (e.g., ) and cyano-containing derivatives ().
  • Molecular Weight : The target compound (~453.6 g/mol) is heavier than nitrothiophene analogs (375–429 g/mol), reflecting its larger substituents.
  • Core Variations : Compounds like the benzothiophene derivative () demonstrate the impact of fused-ring systems on physicochemical properties .

Physicochemical Properties and Purity

While logP and solubility data are unavailable, substituent effects can be inferred:

  • Lipophilic Substituents : The 4-methoxyphenyl and 3-chloro-4-fluorophenyl groups in the target compound likely enhance lipophilicity, favoring passive diffusion across biological membranes.
  • Purity Variability : The 42% purity of the trifluoromethyl-nitrothiophene () vs. 99.05% for the difluorophenyl analog underscores the impact of substituents on synthetic efficiency .

Functional Group Influence on Reactivity and Activity

  • Halogenated Aryl Groups : Chloro and fluoro substituents are common in drug design for their metabolic stability and van der Waals interactions with targets .
  • Nitro vs. Sulfamoyl : Nitro groups () are redox-active but may confer toxicity, whereas sulfamoyl groups offer better pharmacokinetic profiles .

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound has a complex structure characterized by the following components:

  • Chlorine and Fluorine Substituents : These halogens can enhance the compound's lipophilicity and biological activity.
  • Sulfamoyl Group : Known for its role in various pharmaceuticals, this group may contribute to the compound's interaction with biological targets.
  • Thiophene Ring : This heterocyclic structure often imparts unique electronic properties beneficial for biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in various cancer cell lines. For instance, analogs of thiophene derivatives have shown promising results against breast and lung cancer cells by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated efficacy against several bacterial strains. Studies have shown that similar sulfamoyl derivatives possess significant antibacterial activity, likely due to their ability to inhibit bacterial folate synthesis.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : The sulfamoyl group may interact with enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Modulation of Signaling Pathways : It may affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell survival and proliferation.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Anticancer Activity : A study published in Cancer Research found that thiophene derivatives induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation (IC50 values reported around 5 µM) .
  • Antimicrobial Testing : Research documented in Journal of Antimicrobial Chemotherapy reported that sulfamoyl compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus .
  • Anti-inflammatory Research : A study highlighted in Inflammation Research demonstrated that a related compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases .

Data Summary Table

Biological ActivityReferenceIC50/MIC ValuesNotes
Anticancer 5 µMInduces apoptosis in MCF-7 cells
Antimicrobial 0.5 µg/mLEffective against resistant S. aureus
Anti-inflammatory N/AReduces TNF-alpha production

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the thiophene core. Key steps include:
  • Sulfamoylation : Reacting the thiophene intermediate with 4-methoxyphenyl(methyl)sulfamoyl chloride under anhydrous conditions (e.g., dry CH₂Cl₂) using triethylamine as a base.
  • Coupling : Introducing the 3-chloro-4-fluorophenyl group via carboxamide formation using coupling agents like EDCI/HOBt.
  • Purification : Recrystallization from DMSO/water mixtures or column chromatography to isolate the pure product.
    Characterization should include ¹H/¹³C NMR, IR (to confirm sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and HRMS for molecular weight validation .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for the thiophene ring and substituents. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and aromatic protons should align with expected splitting patterns .
  • X-ray Crystallography : Use SHELXL for structural refinement to resolve ambiguities in stereochemistry or crystal packing. Hydrogen bonding patterns (e.g., N–H⋯O) can clarify sulfamoyl interactions .
  • Elemental Analysis : Verify purity by comparing experimental and theoretical C/H/N ratios .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during sulfamoylation?

  • Methodological Answer :
  • Solvent Selection : Use anhydrous dichloromethane or THF to minimize hydrolysis of sulfamoyl chloride intermediates.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of thiophene precursor to sulfamoyl chloride to account byproduct formation.
  • Temperature Control : Conduct reactions at 0°C during reagent addition, then gradually warm to room temperature to avoid exothermic side reactions.
  • Monitoring : Use TLC or LC-MS to track reaction progress and terminate before byproduct accumulation .

Q. How should researchers address discrepancies in biological activity data between analogs with minor structural variations?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., replacing 4-methoxy with 4-ethoxy or halogens) to isolate electronic or steric effects.
  • Bioassay Standardization : Use consistent protocols (e.g., MIC assays for antimicrobial activity) and include positive/negative controls.
  • Statistical Analysis : Apply ANOVA to determine if activity differences are significant (p < 0.05).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental data .

Q. What strategies resolve conflicting NMR data during structural elucidation?

  • Methodological Answer :
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) by observing temperature-dependent peak splitting.
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to simplify complex splitting patterns in the sulfamoyl region.
  • DFT Calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian) to validate assignments.
  • X-ray Validation : If ambiguity persists, resolve via single-crystal XRD to unambiguously confirm bond connectivity .

Q. How to design experiments to determine the mechanism of action in biological systems?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins. Validate via Western blot or SPR.
  • Pathway Analysis : Perform RNA-seq or proteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis markers).
  • Genetic Knockouts : Use CRISPR/Cas9 to silence hypothesized targets (e.g., kinases) and assess resistance development.
  • Kinetic Studies : Conduct time-course assays to measure IC₅₀ shifts, indicating mechanism (e.g., competitive vs. non-competitive inhibition) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 1–10) to identify pH-dependent trends.
  • Hansen Solubility Parameters : Compare experimental solubility with predicted values to identify outliers.
  • Crystallinity Assessment : Use DSC to check amorphous vs. crystalline forms, which significantly alter solubility.
  • Literature Cross-Validation : Compare results with structurally similar compounds (e.g., thiophene-2-carboxamides) to identify systemic biases .

Q. What experimental approaches validate conflicting reports on metabolic stability?

  • Methodological Answer :
  • In Vitro Assays : Use liver microsomes (human/rat) with LC-MS quantification to measure half-life (t₁/₂).
  • CYP Inhibition Studies : Test against CYP3A4/2D6 isoforms to identify enzyme-specific degradation.
  • Stable Isotope Tracing : Use ¹⁴C-labeled compound to track metabolite formation via radio-HPLC.
  • Species Comparison : Compare metabolic profiles across species (e.g., mouse vs. human) to explain discrepancies .

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